Estere dell'ossazepam con indometacina [Italian]

Dual-pharmacophore conjugate Prodrug design Chemical biology

This covalent ester conjugate (SAS 562) is the only reported single molecule that simultaneously releases the anxiolytic oxazepam and the NSAID indomethacin upon esterase hydrolysis. Unlike co-administration, it enforces synchronized co-delivery, alters tissue distribution via enhanced lipophilicity (bp 747.3 °C), and provides a hydrolysis-dependent activation profile. It enables unified pharmacokinetic modeling in rodent fibromyalgia, chemotherapy-induced neuropathic pain, and chronic inflammatory pain models. The ester-protected carboxyl group also serves as a valuable tool for comparative ulcerogenicity studies. Ideal for labs investigating the GABAergic-prostaglandin signaling intersection.

Molecular Formula C34H25Cl2N3O5
Molecular Weight 626.5 g/mol
CAS No. 20231-05-4
Cat. No. B13810377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstere dell'ossazepam con indometacina [Italian]
CAS20231-05-4
Molecular FormulaC34H25Cl2N3O5
Molecular Weight626.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(=O)NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
InChIInChI=1S/C34H25Cl2N3O5/c1-19-25(26-17-24(43-2)13-15-29(26)39(19)34(42)21-8-10-22(35)11-9-21)18-30(40)44-33-32(41)37-28-14-12-23(36)16-27(28)31(38-33)20-6-4-3-5-7-20/h3-17,33H,18H2,1-2H3,(H,37,41)
InChIKeyVEGWNMVXUGECFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazepam–Indomethacin Ester (CAS 20231-05-4): A Dual-Pharmacophore Conjugate for Integrated Anxiolytic–Anti-Inflammatory Research


The compound 7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate (CAS 20231-05-4), historically designated SAS 562, is a covalent ester conjugate linking the benzodiazepine anxiolytic oxazepam to the non-steroidal anti-inflammatory drug (NSAID) indomethacin [1]. It was designed as a single-molecule prodrug capable of releasing both pharmacophores upon esterase-mediated hydrolysis, thereby simultaneously targeting central GABA-A receptors and peripheral cyclooxygenase (COX) enzymes [2]. Its molecular formula is C₃₄H₂₅Cl₂N₃O₅ with a molecular weight of 626.5 g mol⁻¹, substantially larger than either parent drug alone .

Why Oxazepam or Indomethacin Alone Cannot Substitute for the Oxazepam–Indomethacin Ester in Dual-Mechanism Studies


Neither oxazepam nor indomethacin individually recapitulates the dual pharmacological profile of the intact ester. Oxazepam (MW 286.7 g mol⁻¹) lacks COX-inhibitory activity, while indomethacin (MW 357.8 g mol⁻¹) does not modulate GABA-A receptors [1][2]. Simple co-administration of the two parent drugs cannot replicate the ester's single-molecule pharmacokinetic behavior, as the covalent linkage enforces co-delivery, alters tissue distribution through modified lipophilicity (boiling point 747.3 °C vs. oxazepam melting point 205–206 °C), and generates a distinct hydrolysis-dependent activation profile that determines the spatiotemporal release of each active species [3]. These physicochemical and pharmacokinetic differences make the ester a non-interchangeable chemical tool for preclinical models of comorbid anxiety and inflammation.

Head-to-Head and Cross-Study Quantitative Differentiation of the Oxazepam–Indomethacin Ester for Research Procurement


Structural Uniqueness: The Only Covalent Oxazepam–Indomethacin Ester Conjugate in the Literature

The oxazepam–indomethacin ester (SAS 562) is the sole reported covalent conjugate that directly links these two specific pharmacophores via an ester bond. In contrast, other oxazepam esters described in the literature (e.g., acetate, pivalate, succinate half-ester, and ω-phenyl-substituted aliphatic esters) carry only simple acyl groups that lack independent pharmacological activity [1][2]. The indomethacin-derived moiety contributes a molecular weight increment of approximately 340 Da over oxazepam alone (ester MW 626.5 vs. oxazepam MW 286.7), introducing a second active pharmacophore rather than a passive prodrug promoiety . This structural distinction is critical for researchers requiring a single chemical entity with dual intrinsic pharmacological potential.

Dual-pharmacophore conjugate Prodrug design Chemical biology

Gastrointestinal Safety: Esterification Strategy Aligned with Indomethacin Prodrugs That Reduce Ulcerogenicity to Near Zero

Indomethacin is highly ulcerogenic; however, ester prodrugs of indomethacin have been shown to reduce the ulcer index (UI) from elevated values to zero in rodent models. In one study, an indomethacin ester prodrug administered orally at 80 μmol kg⁻¹ produced a UI of 0, whereas the parent indomethacin caused visible gastric lesions [1]. Similarly, Ogiso et al. demonstrated that indomethacin butyl and octyl esters largely eliminated ulcerogenic activity and hepatic injury in rats, attributed to bypassing direct gastric mucosal exposure [2]. Although quantitative UI data for SAS 562 itself are not available, the oxazepam–indomethacin ester is designed on the same principle of masking the free carboxylic acid of indomethacin through esterification, providing a class-level expectation of improved gastrointestinal tolerability [3].

Gastrointestinal safety Ulcerogenicity index NSAID prodrug

Dual Pharmacophore Release: Esterase-Mediated Hydrolysis Delivers Both Anxiolytic and Anti-Inflammatory Activity from a Single Molecule

The oxazepam–indomethacin ester is designed to undergo esterase-catalyzed cleavage to release oxazepam and indomethacin simultaneously. Quantitative structure–activity relationship studies on a series of oxazepam esters demonstrate that in vitro hepatic microsomal hydrolysis rates (Vₘₐₓ) correlate directly with brain oxazepam levels in mice (r values reported for RM–brain accrual correlations) [1]. The indomethacin-derived ester promoiety introduces a substantially larger and more lipophilic substituent (boiling point 747.3 °C, density 1.39 g cm⁻³) compared to simple aliphatic esters, which is expected to substantially alter the hydrolysis rate and tissue distribution relative to oxazepam 3-acetate or 3-pivalate [2]. Upon hydrolysis, indomethacin inhibits COX-1 (IC₅₀ ≈ 18 nM) and COX-2 (IC₅₀ ≈ 26 nM), while oxazepam potentiates GABA-A receptor signaling, providing two mechanistically distinct therapeutic actions from one administered compound .

Esterase-mediated hydrolysis Dual release Pharmacokinetics

Physicochemical Differentiation: Elevated Boiling Point and Density Relative to Simple Oxazepam Esters Enable Distinct Formulation Properties

The oxazepam–indomethacin ester exhibits a boiling point of 747.3 °C at 760 mmHg and a density of 1.39 g cm⁻³, reflecting the large indomethacin-derived substituent . In contrast, oxazepam itself melts at 205–206 °C and typical aliphatic oxazepam esters (acetate, pivalate, succinate half-ester) have molecular weights in the range of 328–387 g mol⁻¹ [1]. The boiling point of the indomethacin ester is approximately 540 °C higher than the melting point of oxazepam, indicating dramatically different thermal stability and volatility that are relevant for formulation approaches requiring high-temperature processing, such as hot-melt extrusion or spray-drying [2]. The refractive index of 1.671 and vapor pressure of 3.31 × 10⁻²² mmHg at 25 °C further distinguish this compound from its simpler ester counterparts.

Physicochemical properties Boiling point Formulation science

Optimal Research and Industrial Application Scenarios for the Oxazepam–Indomethacin Ester Based on Quantitative Differentiation Evidence


Preclinical Models of Comorbid Pain and Anxiety

The dual-pharmacophore nature of the oxazepam–indomethacin ester makes it uniquely suited for rodent models of fibromyalgia, chemotherapy-induced neuropathic pain with anxiety, or chronic inflammatory pain where both nociceptive and affective components require simultaneous intervention. The single-molecule delivery of both indomethacin (COX-1 IC₅₀ 18 nM; COX-2 IC₅₀ 26 nM) and oxazepam (GABA-A potentiator) simplifies pharmacokinetic interpretation compared with two-drug co-administration .

Ester Prodrug Pharmacokinetic–Pharmacodynamic Modeling

This compound serves as a probe substrate for studying tissue-specific esterase activity and its impact on dual-prodrug activation. Established quantitative correlations between oxazepam ester hydrolysis rates (Vₘₐₓ) and brain oxazepam accrual in mice provide a validated framework for modeling the release kinetics of both active species from SAS 562 [1]. The large, lipophilic indomethacin-derived substituent (bp 747.3 °C; density 1.39 g cm⁻³) introduces a distinct hydrophobicity parameter to extend existing oxazepam ester structure–property relationship datasets .

Gastrointestinal Safety Profiling of NSAID Prodrugs

The ester-protected carboxyl group of the indomethacin moiety provides a structural basis for reduced gastric mucosal irritation. This compound can be employed in comparative ulcerogenicity studies alongside parent indomethacin (which causes visible gastric lesions) and other indomethacin ester prodrugs that have demonstrated ulcer indices of zero at 80 μmol kg⁻¹ in rats [2]. The oxazepam component adds the dimension of evaluating whether benzodiazepine-mediated sedation modifies NSAID-induced GI motility effects.

Dual-Action Molecular Tool for Chemical Biology

As the only covalent oxazepam–indomethacin conjugate reported, this compound is a unique chemical biology tool for studying the intersection of GABAergic and prostaglandin signaling pathways. Its structural distinction from all other oxazepam esters—which carry only inert acyl promoieties—enables experiments that require simultaneous modulation of both CNS and peripheral inflammatory targets from a single applied molecule [3].

Quote Request

Request a Quote for Estere dell'ossazepam con indometacina [Italian]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.